molecular formula C14H10BrN3OS B2383056 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-78-6

3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2383056
M. Wt: 348.22
InChI Key: QBXBPHNCMVYMMC-UHFFFAOYSA-N
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Description

The molecule “3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of an amino group (NH2) on the phenyl ring, a bromo group (Br), and a sulfanylidene group (=S) on the quinazolinone core could potentially influence the chemical properties and biological activities of this molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from readily available starting materials. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a bromine atom at the 6-position, a sulfanylidene group at the 2-position, and a 2-aminophenyl group at the 3-position . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups around the quinazolinone core.


Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the bromine atom could be involved in substitution or elimination reactions, and the sulfanylidene group could potentially react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and sulfanylidene groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Antibacterial and Antifungal Properties

One study detailed the synthesis and microbial evaluation of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which included derivatives related to 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as microbial agents. The study emphasized the remarkable antibacterial and antifungal activities of some compounds, underscoring the chemical's promise in developing new antimicrobial agents (N. Patel, V. Patel, H. Patel, Faiyazalam M. Shaikh, & J. Patel, 2010).

Anticancer Activity

Another significant area of research is the compound's anticancer potential. A study synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, which showed that one of the compounds exhibited significant anticancer activity against specific cell lines. This finding suggests that derivatives of 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one may serve as valuable scaffolds in the development of new anticancer drugs (M. Nowak et al., 2015).

Antiviral Activities

The compound's derivatives have also been evaluated for their antiviral activities, with a focus on respiratory and biodefense viruses. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and showed promising antiviral properties against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of these compounds in antiviral drug development (P. Selvam et al., 2007).

Anticonvulsant and Antidepressant Effects

Research into the neurological applications of quinazolin-4(3H)-one derivatives, including those related to the compound , has identified potential anticonvulsant and antidepressant agents. A study synthesized a series of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, finding compounds with significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the compound's derivatives could be further explored for neurological disorder treatments (V. Alagarsamy et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be a potential candidate for further study in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its structure for improved activity and selectivity, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXBPHNCMVYMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

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